2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-5-9-18(30-3)10-6-16)32-23(25-14)20-15(2)28(27-26-20)17-7-11-19(31-4)12-8-17/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPUCNKFJLVFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of 4-methoxybenzyl chloride, which can be achieved using power ultrasound to facilitate the reaction . This intermediate is then reacted with other precursors to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a triazole ring and a thiazole moiety. Its molecular formula is with a molecular weight of 449.5 g/mol. The unique combination of functional groups enhances its reactivity and biological activity.
Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit various cancer cell lines by interfering with key cellular pathways involved in proliferation and survival . The specific interactions of this compound with enzymes or receptors involved in cancer progression could potentially lead to its use as an anticancer agent.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar thiazole and triazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens . Investigating the antimicrobial properties of this compound could lead to the development of new therapeutic agents for treating infections.
Synthetic Route Overview
- Formation of Triazole Ring : The initial step often involves the reaction between appropriate azides and alkynes under copper-catalyzed conditions (click chemistry).
- Thiazole Synthesis : This can be achieved through cyclization reactions involving thioketones or thioamides.
- Final Coupling : The final product is obtained by coupling the synthesized triazole with the thiazole derivative through amide bond formation.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized a series of triazole derivatives to evaluate their anticancer activity against various cancer cell lines. The results indicated that compounds similar to 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide exhibited significant cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives. The study found that compounds with similar structures demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria . This suggests that further exploration of this specific compound could yield effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects :
- The methoxyphenyl groups in the target compound may improve solubility compared to halogenated derivatives (e.g., chloro/fluoro in ).
- Thiadiazole-containing analogs () exhibit bioactivity at higher concentrations, suggesting the thiazole-triazole scaffold in the target compound might require lower doses for efficacy.
- Oxadiazole and oxazole hybrids () prioritize aromatic stacking over hydrogen bonding, unlike the carboxamide group in the target compound .
- Synthetic Pathways :
Crystallographic and Computational Insights
- Planarity and Conformation : Isostructural analogs () exhibit near-planar geometries except for perpendicular fluorophenyl groups, which may influence binding pocket interactions .
- Software Validation : Structures of related compounds were refined using SHELXL () and visualized via WinGX/ORTEP (), ensuring reliability in structural comparisons .
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide represents a novel class of hybrid molecules that combine the structural features of triazoles and thiazoles. These compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the coupling of a thiazole derivative with a triazole moiety. Common methods include:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for triazole formation.
- Condensation reactions involving thiazole derivatives to form the final carboxamide structure.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The biological evaluation often includes testing against various bacterial strains and fungi.
In a study focusing on similar triazole derivatives, compounds were found to inhibit the growth of Mycobacterium tuberculosis, with MIC values ranging from 12.5 to 62.5 μg/mL depending on the specific substituents on the phenyl ring .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cell lines.
Case Study:
A recent study evaluated the effect of related triazole-thiazole hybrids on pancreatic cancer cell lines. The findings suggested that these compounds could reactivate CDK inhibitor proteins, leading to suppressed tumor growth both in vitro and in vivo .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| PANC-1 | 15 | Apoptosis Induction |
| MiaPaCa-2 | 20 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiazole hybrids is influenced by their structural components:
- The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve permeability across cell membranes.
- Variations in the thiazole ring can significantly affect potency against specific targets.
Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities and interactions between these compounds and their biological targets. For instance, docking simulations with enzymes involved in cancer progression have shown favorable binding interactions, suggesting a potential mechanism for their anticancer activity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound likely involves multi-step reactions, including:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Thiazole ring assembly : Hantzsch thiazole synthesis using α-halo ketones and thioureas under reflux in ethanol or DMF .
- Carboxamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the thiazole-carboxylic acid and 4-methoxybenzylamine .
Optimization : Control reaction temperature (60–80°C for CuAAC), solvent polarity (DMF for solubility), and catalyst load (e.g., 10 mol% CuI for triazole formation). Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm, thiazole/triazole ring protons at δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] for C_{25HNOS).
- IR spectroscopy : Identify carbonyl (C=O stretch ~1680 cm) and amide (N-H bend ~1550 cm) groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Test activity against kinases or proteases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) on the methoxyphenyl rings to modulate electronic effects .
- Bioisosteric replacement : Replace the thiazole with oxazole or the triazole with tetrazole to assess impact on binding .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate logP, CYP450 inhibition, and hepatotoxicity .
- Metabolic pathway analysis : Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups) using Schrödinger’s Metabolism Module .
- Molecular dynamics (MD) : Model ligand-receptor complexes (e.g., EGFR kinase) to assess binding stability over 100 ns trajectories .
Q. How can contradictory data in biological assays be resolved (e.g., varying IC50_{50}50 across studies)?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Solvent controls : Verify DMSO concentrations (<1% v/v) to avoid false positives/negatives .
- Orthogonal validation : Cross-check results using alternative methods (e.g., apoptosis via flow cytometry alongside MTT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
